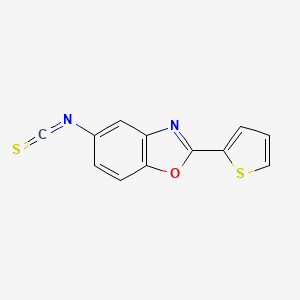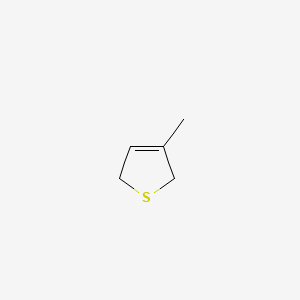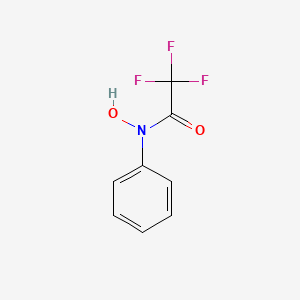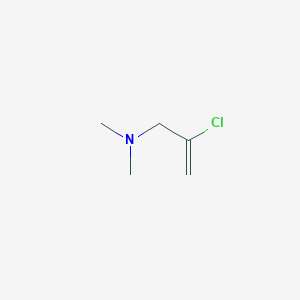
5-Isothiocyanato-2-(thiophen-2-yl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- is a heterocyclic compound that features a benzoxazole core with an isothiocyanate group and a thienyl substituent. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various reagents. For Benzoxazole, 5-isothiocyanato-2-(2-thienyl)-, the synthesis can be achieved through the reaction of 2-aminophenol with thiourea at elevated temperatures, followed by further reactions with appropriate reagents to introduce the isothiocyanate and thienyl groups .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of catalytic systems and eco-friendly pathways. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly employed to enhance the efficiency and yield of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can result in the formation of various substituted benzoxazole derivatives .
Applications De Recherche Scientifique
Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing .
Mécanisme D'action
The mechanism of action of Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can form non-covalent interactions with biological targets, such as enzymes and receptors, leading to modulation of their activity. The isothiocyanate group is known for its ability to react with nucleophiles, which can result in the inhibition of key biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
Benzisoxazole: A related compound with an isoxazole ring instead of an oxazole ring.
Thiazole: Another heterocyclic compound with a sulfur atom in the ring.
Uniqueness
Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- is unique due to the presence of both the isothiocyanate and thienyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry .
Propriétés
Numéro CAS |
51299-38-8 |
|---|---|
Formule moléculaire |
C12H6N2OS2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
5-isothiocyanato-2-thiophen-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H6N2OS2/c16-7-13-8-3-4-10-9(6-8)14-12(15-10)11-2-1-5-17-11/h1-6H |
Clé InChI |
BWXDQXUHRQAXFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-](/img/structure/B14670246.png)



![4,5-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670275.png)
![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)
![Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate](/img/structure/B14670291.png)

![1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B14670299.png)
![(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14670316.png)


![bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate](/img/structure/B14670347.png)

